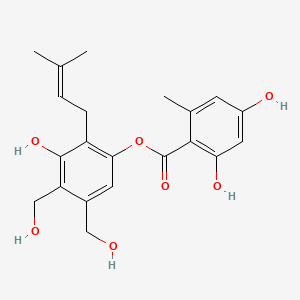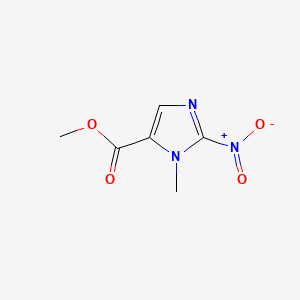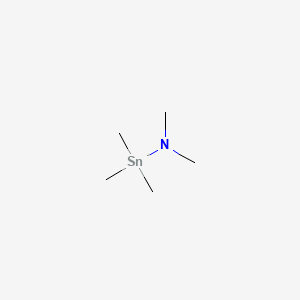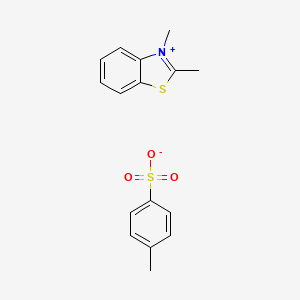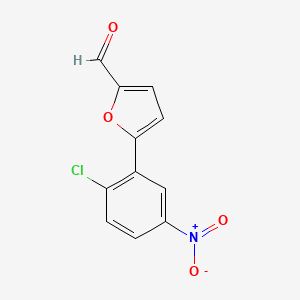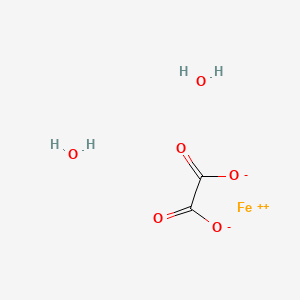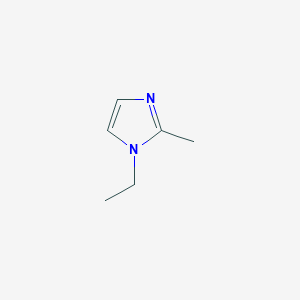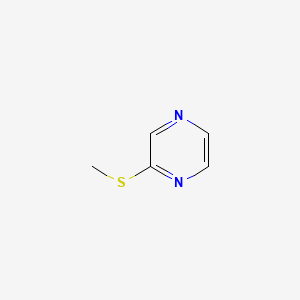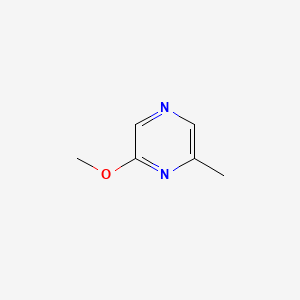
Silver cyclohexanebutyrate
Descripción general
Descripción
Silver cyclohexanebutyrate is a chemical compound with the molecular formula C6H11(CH2)3CO2Ag . It is typically found in the form of powder and chunks .
Molecular Structure Analysis
The molecular weight of this compound is 277.11 . Its linear formula is C6H11(CH2)3CO2Ag .Chemical Reactions Analysis
Silver compounds, including this compound, can participate in various chemical reactions. For instance, silver ions have been used in C–H activation reactions . Silver is also known to react with hot concentrated H2SO4, HNO3, and aqua regia .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its concentration of silver, as determined by KSCN titration, is between 37.5% and 40.3% .Aplicaciones Científicas De Investigación
1. Ionic Liquids in Reactive Separation of Cycloolefins
Silver cyclohexanebutyrate is utilized in the extraction of cycloolefins from mixtures with cyclohexane, leveraging silver ions' complexation in ionic liquid solutions. This method facilitates the purification of cyclohexane by significantly reducing cycloolefin content, offering a novel approach in chemical engineering and industrial processing (Gorri, Ruiz, Ortiz, & Ortiz, 2009).
2. Recovery of Silver from Nitrate Solutions
This compound plays a role in the recovery of silver from nitrate solutions, demonstrating its significance in metallurgy and recycling processes. This application involves the use of specific carriers like tri-isobutylphosphine sulfide in n-octane for selective silver recovery from dilute nitrate solutions (Boyadzhiev & Dimitrov, 1994).
3. Catalysis in Cyclohexane Oxidation
The silver-modified carbon quantum dots, likely incorporating aspects of this compound, are used as catalysts for the oxidation of cyclohexane. This process is crucial in the chemical industry for producing cyclohexanone under mild conditions, representing an innovative application in nanocatalysis (Yang, Liu, Qiao, Liu, Huang, & Liu, 2015).
4. Development of Bioactive Silver-Organic Networks
This compound contributes to the construction of bioactive silver-organic networks, which act as antibacterial and antifungal agents. This application is significant in the field of medical chemistry and pharmaceuticals, indicating a potential use in creating new antimicrobial materials (Jaros, Guedes da Silva, Król, Conceição Oliveira, Smoleński, Pombeiro, & Kirillov, 2016).
5. Antimicrobial Applications
Silver, including forms like this compound, is known for its antimicrobial properties. This is evident in its use in silver-based dressings and coatings on medical devices, highlighting its significant role in preventing infections in clinical settings (Rai, Yadav, & Gade, 2009).
Mecanismo De Acción
Target of Action
Silver cyclohexanebutyrate, like other silver compounds, primarily targets bacterial cells . The primary targets within these cells are the cell membrane, proteins, and nucleic acids .
Mode of Action
The mode of action of this compound involves several steps. First, silver ions infiltrate bacterial cell membranes, causing a loss of potassium ions and reducing ATP levels . This interaction leads to the separation of the cytoplasmic membrane from the cell wall in both Gram-positive and Gram-negative bacteria . Silver ions also interact with the bases in DNA, inhibiting its replication . Furthermore, silver ions trigger the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress, protein damage, DNA strand breakage, and ultimately, cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial cell function and survival . The disruption of the cell membrane affects vital enzymes connected to it . The interaction with DNA inhibits its replication, affecting the cell’s ability to reproduce . The production of ROS leads to oxidative stress, damaging proteins and breaking DNA strands .
Pharmacokinetics
The pharmacokinetics of silver nanoparticles, which may be similar, have been shown to be dose, exposure route, species, and gender-dependent .
Result of Action
The result of the action of this compound is the death of bacterial cells . This is due to the disruption of the cell membrane, inhibition of DNA replication, and the damage caused by oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of chloride or phosphate anions in the environment can cause precipitation of silver ions, potentially affecting their antimicrobial action
Safety and Hazards
While specific safety data for silver cyclohexanebutyrate is not available, it’s important to handle all chemical substances with care. Silver compounds can cause skin irritation and serious eye irritation . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Direcciones Futuras
The use of silver compounds, particularly in nanoparticle form, has gained attention due to their potential applications in various fields . These include their use as antibacterial, antifungal, antivirus, and anticancer agents, as well as their potential in the treatment of diabetes-related complications and wound healing activities . Future research directions include synthesizing silver nanoparticles with controlled physico-chemical properties, examining microbial resistance towards silver nanoparticles, and assessing the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon exposure to silver nanoparticles .
Propiedades
IUPAC Name |
silver;4-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Ag/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBVZDBEHVFMHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
| Record name | Silver 4-cyclohexylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7069605 | |
| Record name | Cyclohexanebutanoic acid, silver(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62638-04-4 | |
| Record name | Silver 4-cyclohexylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanebutanoic acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanebutanoic acid, silver(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver 4-cyclohexylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




